
Methyl oleate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl oleate” is a methyl ester of the monounsaturated fatty acid (MUFA), oleic acid . It is abundantly found in dietary fats and oils . It is used as a chromatographic reference standard in biochemical research . It is also used as an intermediate for detergents, emulsifiers, wetting agents, stabilizers, textile treatments, plasticizers for duplicating inks, rubbers, and waxes .
Synthesis Analysis
Methyl oleate can be synthesized through a process known as cross-metathesis . This process involves the self-cross metathesis of technical grade methyl oleate, which contains a significant amount (20 wt%) of methyl linoleate . The resulting product, dimethyl octadec-9-enedioate, is obtained with high selectivity and in good yield .
Molecular Structure Analysis
The molecular formula of methyl oleate is C19H36O2 . It has an average mass of 296.488 Da and a monoisotopic mass of 296.271515 Da .
Chemical Reactions Analysis
One of the key chemical reactions involving methyl oleate is its ozonolysis at the air–water interface . This reaction results in a surprisingly rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products .
Physical And Chemical Properties Analysis
Methyl oleate has a molecular weight of 296.49 . It is used in various applications such as cleaning products, cosmetics, flavors and fragrances, food and beverages, and personal care .
Future Directions
Methyl oleate, despite being currently used mainly as a biodiesel, could also be a source of various building blocks . Its cross-metathesis allows the production of diesters, attractive bio-based monomers . With the goal of future industrial feasibility, a process for the self-cross metathesis of technical grade methyl oleate has been developed . This represents a real opportunity for making these polymers at a large scale .
properties
CAS RN |
20960-67-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
299.513 |
IUPAC Name |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
InChI Key |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC |
synonyms |
(9Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; ADJ 100-d3; Agnique ME 181U-d3; Agrique ME 181-1-d3; Amesolv CME-d3; CE 1897-d3; Carolube 1885-d3; Edenor Me 90/95V-d3; Edenor |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



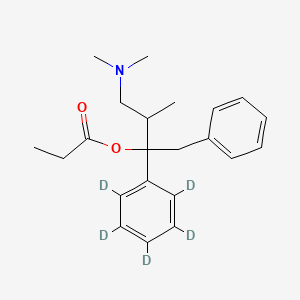

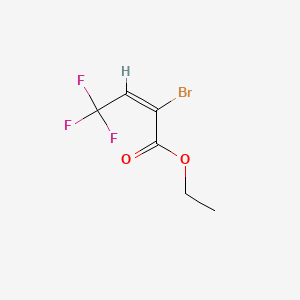


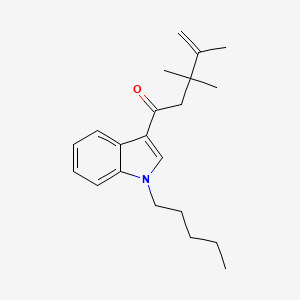
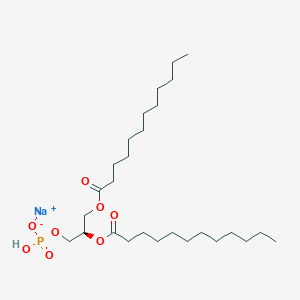
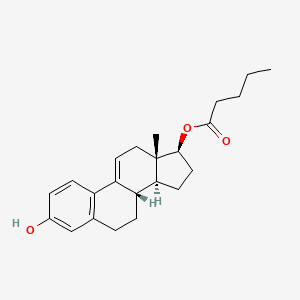
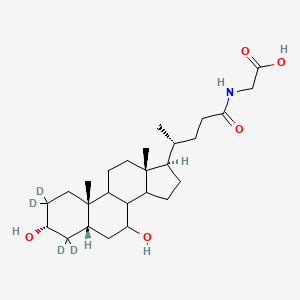
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

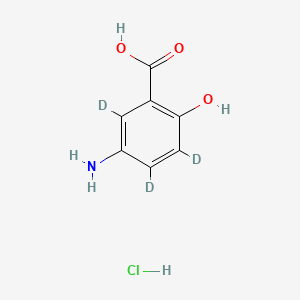
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)